Cas no 1250841-19-0 (1-(propan-2-yloxy)cycloheptylmethanamine)

1-(Propan-2-yloxy)cycloheptylmethanamine is a cycloheptane-based amine derivative featuring an isopropoxy substituent. This compound is of interest in synthetic organic chemistry due to its structural versatility, serving as a potential intermediate in the development of pharmacologically active molecules or specialty chemicals. The cycloheptyl backbone provides conformational flexibility, while the methanamine moiety offers reactivity for further functionalization. The isopropoxy group may enhance solubility and influence steric and electronic properties, making it useful in tailored synthesis applications. Its well-defined structure allows for precise modifications, supporting research in medicinal chemistry and material science. Proper handling and storage under inert conditions are recommended due to its amine functionality.
1-(propan-2-yloxy)cycloheptylmethanamine structure
1250841-19-0 structure
Product Name:1-(propan-2-yloxy)cycloheptylmethanamine
CAS No:1250841-19-0
MF:C11H23NO
MW:185.306423425674
MDL:MFCD16683795
CID:5607889
PubChem ID:62108018
Update Time:2025-06-12

1-(propan-2-yloxy)cycloheptylmethanamine Chemical and Physical Properties

Names and Identifiers

    • Cycloheptanemethanamine, 1-(1-methylethoxy)-
    • (1-Isopropoxycycloheptyl)methanamine
    • AKOS011387574
    • EN300-842091
    • 1250841-19-0
    • [1-(propan-2-yloxy)cycloheptyl]methanamine
    • CS-0285961
    • 1-(propan-2-yloxy)cycloheptylmethanamine
    • MDL: MFCD16683795
    • Inchi: 1S/C11H23NO/c1-10(2)13-11(9-12)7-5-3-4-6-8-11/h10H,3-9,12H2,1-2H3
    • InChI Key: KOAWUFJPGVXPLJ-UHFFFAOYSA-N
    • SMILES: C1(OC(C)C)(CN)CCCCCC1

Computed Properties

  • Exact Mass: 185.177964357g/mol
  • Monoisotopic Mass: 185.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 0.91±0.1 g/cm3(Predicted)
  • Boiling Point: 252.1±13.0 °C(Predicted)
  • pka: 10.27±0.29(Predicted)

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Additional information on 1-(propan-2-yloxy)cycloheptylmethanamine

Chemical Profile of 1-(propan-2-yloxy)cycloheptylmethanamine (CAS No. 1250841-19-0)

1-(propan-2-yloxy)cycloheptylmethanamine, identified by its Chemical Abstracts Service (CAS) number 1250841-19-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a cycloheptane core substituted with a propyl ether and an amine functional group, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of its atoms suggests a multifaceted role in chemical interactions, making it a subject of extensive study in synthetic organic chemistry and drug discovery.

The structural framework of 1-(propan-2-yloxy)cycloheptylmethanamine consists of a seven-membered cycloalkane ring, which is a common motif in natural products and pharmaceuticals, providing both rigidity and flexibility to the molecule. The presence of an amine group at the 1-position introduces basicity, allowing for potential interactions with acidic pharmacophores in biological systems. Additionally, the propyl ether side chain at the 2-position adds another layer of functional diversity, enabling various chemical modifications and derivatization strategies.

In recent years, there has been growing interest in cycloalkylamine derivatives due to their demonstrated efficacy in modulating biological pathways. The compound 1-(propan-2-yloxy)cycloheptylmethanamine falls within this category, and its potential applications are being explored across multiple domains. One of the most promising areas is its use as an intermediate in the synthesis of more complex pharmacological agents. The cycloheptane scaffold is particularly valuable in medicinal chemistry because it mimics natural products found in plants and microorganisms, which often serve as lead compounds for drug development.

Recent studies have highlighted the importance of amine-containing compounds in drug design. The amine group in 1-(propan-2-yloxy)cycloheptylmethanamine can be functionalized to create hydrogen bonds or participate in salt formation, enhancing binding affinity to biological targets. This property makes it an attractive candidate for developing small-molecule inhibitors or modulators. Furthermore, the propyl ether moiety can influence solubility and metabolic stability, critical factors in drug formulation and delivery.

The synthesis of 1-(propan-2-yloxy)cycloheptylmethanamine presents both challenges and opportunities for chemists. The cycloheptane ring requires careful selection of starting materials and reaction conditions to achieve high yields and purity. Advances in catalytic methods have made it possible to construct such rings with greater efficiency, reducing the environmental impact of synthetic processes. Additionally, the introduction of the propyl ether group can be achieved through nucleophilic substitution reactions, which are well-established but require optimization for scalability.

From a biological perspective, the potential activities of 1-(propan-2-yloxy)cycloheptylmethanamine are being actively investigated. Initial computational modeling suggests that it may interact with enzymes or receptors involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or autoimmune disorders. However, further experimental validation is necessary to confirm these hypotheses. In vitro assays are being conducted to assess its binding affinity and selectivity against various biological targets.

The compound’s structural features also make it suitable for exploring novel synthetic methodologies. For instance, the cycloheptane ring can serve as a platform for constructing more complex heterocyclic systems through cyclization reactions. Similarly, the amine group can be used to introduce additional functionalities via reductive amination or diazotization reactions. These strategies open up possibilities for creating derivatives with enhanced pharmacological properties.

In conclusion, 1-(propan-2-yloxy)cycloheptylmethanamine (CAS No. 1250841-19-0) represents a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural features—comprising a cycloheptane core substituted with an amine and a propyl ether—make it a versatile intermediate for drug development. As synthetic techniques continue to evolve and our understanding of biological systems deepens, compounds like this are poised to play pivotal roles in addressing unmet medical needs.

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